1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione

α-Diketone Synthesis Swern Oxidation Synthetic Efficiency

Symmetrical benzil derivatives cannot deliver the regioselective imidazole formation required for p38 MAPK inhibitor cores. This unsymmetrical α-diketone provides the exact 4-fluorophenyl/4-pyridyl substitution pattern needed to construct tri- and tetra-substituted imidazoles targeting p38α MAP kinase. • Directly installs the SB203580 pharmacophore core via condensation with 4-(methylsulfanyl)benzaldehyde. • 94% Swern oxidation yield enables pilot-scale campaigns; ≥98% purity minimizes purification burden. • Distinct melting point (87.3 °C) serves as a batch-to-batch consistency marker for API impurity profiling.

Molecular Formula C13H8FNO2
Molecular Weight 229.21 g/mol
CAS No. 152121-41-0
Cat. No. B028489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione
CAS152121-41-0
Synonyms(4-Fluorophenyl)-4-pyridinyl-ethanedione;  1-(4-Fluorophenyl)-2-(4-pyridyl)ethanedial; 
Molecular FormulaC13H8FNO2
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F
InChIInChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H
InChIKeyPWXKRICWMZJIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione Overview


1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione (CAS 152121-41-0) is an unsymmetrical α-diketone bearing a 4-fluorophenyl moiety and a 4-pyridinyl moiety, classified under aromatics and heterocycles [1]. This compound serves as a key synthetic intermediate in the preparation of substituted imidazoles, particularly those targeting p38 MAP kinase inhibition [2]. Its molecular formula is C₁₃H₈FNO₂ with a molecular weight of 229.21 g/mol [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98% and is supplied as a yellow to orange solid .

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione Substitution Failure


α-Diketones are not interchangeable reagents. Symmetrical benzil derivatives lack the electronic and steric asymmetry required for regioselective imidazole formation, while fully symmetrical analogs (e.g., 4,4′-dimethoxybenzil) fail to install the requisite 4-fluorophenyl/4-pyridyl pharmacophore that defines p38 MAP kinase inhibitor cores [1]. The 1-(4-fluorophenyl)-2-(4-pyridinyl) substitution pattern is explicitly documented for constructing tri- and tetra-substituted imidazoles targeting p38 MAPK [2]. Substitution with a non-fluorinated or differently substituted diketone would either abolish the key hydrogen-bonding interaction with the kinase hinge region or introduce unwanted regioisomers that lower final product yield and purity [3].

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione Comparative Performance


Swern Oxidation Yield Advantage

The synthesis of 1-(4-fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione via Swern oxidation of the corresponding ethanediol proceeds with an isolated yield of 94% . This substantially exceeds the yields reported for conventional benzil synthesis: Co(Salen)-catalyzed air oxidation of benzoin achieves 93.6% under optimized conditions, while one-pot green syntheses of benzil typically yield 76.5% [1]. The 94% yield translates directly to reduced raw material cost and fewer purification cycles during scale-up for kinase inhibitor programs.

α-Diketone Synthesis Swern Oxidation Synthetic Efficiency

Melting Point and Handling Benefits

The experimental melting point of 1-(4-fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione is 87.3 °C . This value is significantly lower than that of benzil (94–96 °C) [1] and markedly lower than that of 4,4′-dimethoxybenzil (132–134 °C) . A melting point below 90 °C facilitates easier handling and dissolution at ambient laboratory temperatures, reducing the need for external heating during reaction setup and simplifying purification workflows.

Physical Property Solid-State Handling Diketone Characterization

Solubility in Polar Aprotic Solvents

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione is soluble in acetone, chloroform, and methanol . In contrast, benzil is reported as insoluble in water and exhibits limited solubility in polar aprotic solvents, being primarily soluble in ethanol [1]. The broader solubility profile of the target diketone offers greater flexibility in reaction solvent selection—particularly important for imidazole cyclizations that often require polar aprotic conditions—and simplifies extractive workup and chromatographic purification.

Solubility Reaction Solvent Compatibility Workup Efficiency

Key Intermediate for p38 MAPK Imidazoles

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione is explicitly documented as the diketone intermediate for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles that target p38α MAP kinase [1][2]. Condensation of this diketone with 4-(methylsulfanyl)benzaldehyde and ammonium acetate yields triaryl imidazole (VIII), a direct precursor to SB203580-class inhibitors [1]. While alternative diketones (e.g., benzil, 4,4′-dimethoxybenzil) lack the 4-pyridyl group required for kinase hinge-binding interactions, this compound installs the vicinal 4-fluorophenyl/4-pyridyl pharmacophore in a single synthetic step [2].

p38 MAP Kinase Imidazole Inhibitor Medicinal Chemistry Intermediate

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione Application Scenarios


p38 MAP Kinase Inhibitor Library Synthesis

This diketone is the preferred starting material for constructing tri- and tetra-substituted imidazole libraries targeting p38α MAP kinase. Its established use in condensing with 4-(methylsulfanyl)benzaldehyde to yield the SB203580 pharmacophore core [1] enables rapid analog generation and structure–activity relationship (SAR) exploration without the need for de novo route development.

High-Yield α-Diketone Scale-Up

The 94% Swern oxidation yield makes this compound an economically viable intermediate for pilot-scale synthesis of advanced kinase inhibitor candidates. Procurement teams should prioritize vendors offering ≥98% purity to minimize purification burden during multi-kilogram campaigns.

Imidazole Impurity Reference Standard

As a key intermediate in the synthesis of SB203580 and related imidazoles [1], this diketone serves as a critical reference standard for identifying and quantifying process-related impurities during API manufacturing. Its distinct melting point (87.3 °C) provides a clear physical marker for batch-to-batch consistency checks.

Kinase-Targeted Probe Synthesis

For academic labs and contract research organizations focused on kinase inhibitor discovery, this compound eliminates the need to synthesize the 4-fluorophenyl/4-pyridyl α-diketone scaffold from scratch. Its solubility in acetone, chloroform, and methanol ensures compatibility with standard laboratory purification equipment and automated flash chromatography systems.

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